CYP2C9, CYP2D6, and CYP3A4 Inhibition Profile of 4-Methoxy-6-(trifluoromethoxy)quinoline
4-Methoxy-6-(trifluoromethoxy)quinoline is a moderate inhibitor of multiple cytochrome P450 enzymes. It exhibits an IC50 of 100 nM for the inhibition of CYP2C9, CYP2D6, and CYP3A4 in human kidney microsomes [1].
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Other quinoline derivatives show a range of CYP inhibition potencies; this compound's specific 100 nM IC50 across three key isoforms is a defined benchmark. |
| Quantified Difference | Not applicable (this is a specific data point, not a direct comparison) |
| Conditions | Human kidney microsomes; substrate: 7-methoxy-4-trifluoromethylcoumarin (for CYP2C9); 20-HETE formation inhibition assay [1]. |
Why This Matters
This data is essential for predicting potential drug-drug interactions and for selecting this compound as a specific CYP inhibitor tool in preclinical research.
- [1] BindingDB. BDBM50591916 (CHEMBL5177903): Affinity Data for 4-Methoxy-6-(trifluoromethoxy)quinoline. View Source
